molecular formula C32H29NO13S B12296568 7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one

7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B12296568
M. Wt: 667.6 g/mol
InChI Key: GYMIQOVTTZAFRD-UHFFFAOYSA-N
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Description

7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzopyran core, which is known for its biological activity, and a glucopyranosyl moiety, which enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the benzopyran core, followed by the introduction of the glucopyranosyl moiety. Key steps include:

    Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Glycosylation: The glucopyranosyl moiety is introduced through a glycosylation reaction, often using a glycosyl donor and a suitable catalyst.

    Acetylation and Benzoylation: The acetyl and benzoyl groups are added to protect the hydroxyl groups and enhance the compound’s stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzopyran core is known to interact with various enzymes and receptors, modulating their activity. The glucopyranosyl moiety enhances its solubility and bioavailability, allowing it to reach its targets more effectively. The acetyl and benzoyl groups may also play a role in its activity by protecting the compound from metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one is unique due to its combination of functional groups, which confer a range of chemical and biological properties. Its benzopyran core provides biological activity, while the glucopyranosyl moiety enhances solubility and bioavailability. The presence of acetyl, benzoyl, and sulfo groups further enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C32H29NO13S

Molecular Weight

667.6 g/mol

IUPAC Name

[5-acetamido-4-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(sulfooxymethyl)oxan-3-yl] benzoate

InChI

InChI=1S/C32H29NO13S/c1-18-15-26(35)43-24-16-22(13-14-23(18)24)42-32-27(33-19(2)34)29(46-31(37)21-11-7-4-8-12-21)28(25(44-32)17-41-47(38,39)40)45-30(36)20-9-5-3-6-10-20/h3-16,25,27-29,32H,17H2,1-2H3,(H,33,34)(H,38,39,40)

InChI Key

GYMIQOVTTZAFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C

Origin of Product

United States

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